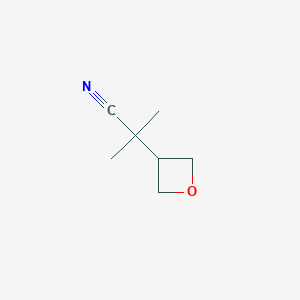
2-Methyl-2-(oxetan-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(oxetan-3-yl)propanenitrile is a chemical compound with the molecular formula C7H11NO It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxetan-3-yl)propanenitrile typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which leads to the formation of oxetanes under moderate heating conditions . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of epoxide precursors and ring-closing reactions, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-(oxetan-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of nitrile groups.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted oxetane derivatives.
科学的研究の応用
2-Methyl-2-(oxetan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-2-(oxetan-3-yl)propanenitrile is primarily related to its ability to undergo ring-opening reactions. The oxetane ring is strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products and derivatives.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(oxetan-3-yl)propanol
- 2-Methyl-2-(oxetan-3-yl)propanoic acid
- 2-Methyl-2-(oxetan-3-yl)propylamine
Uniqueness
2-Methyl-2-(oxetan-3-yl)propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the oxetane ring or the nitrile group.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
2-methyl-2-(oxetan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H11NO/c1-7(2,5-8)6-3-9-4-6/h6H,3-4H2,1-2H3 |
InChIキー |
XKEFVVQNKWWDOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1COC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


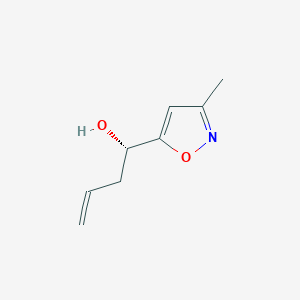
![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
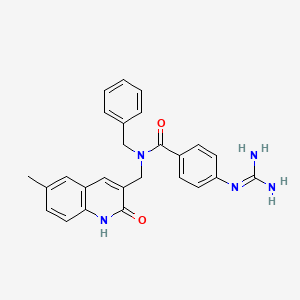

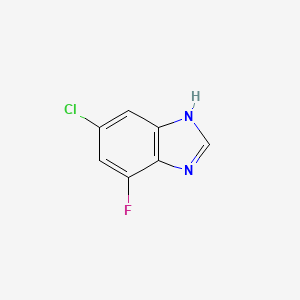
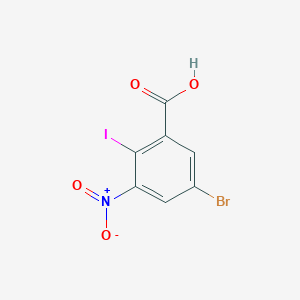
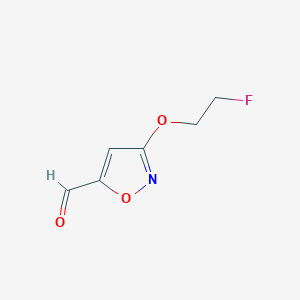
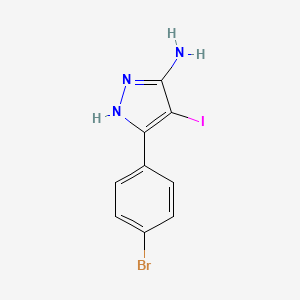
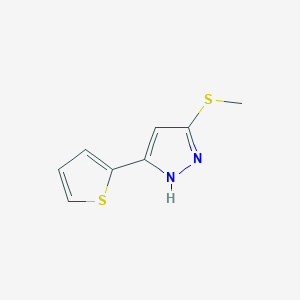
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
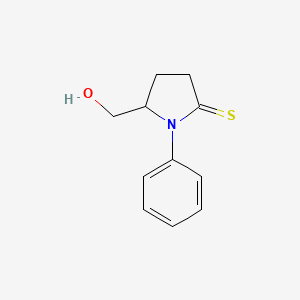
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)

